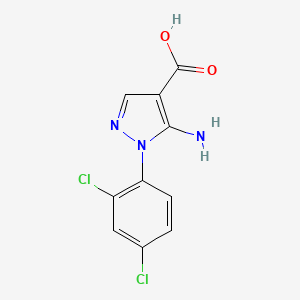

5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Description

5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a 2,4-dichlorophenyl substituent at the 1-position and a carboxylic acid group at the 4-position. Its molecular formula is C₁₀H₇Cl₂N₃O₂, with a molecular weight of 272.09 g/mol . The compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing fused pyrazoloazines like pyrazolo[3,4-d]pyrimidines, which exhibit antimicrobial and receptor-binding activities .

Properties

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLJWSMKOJRMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The cyclocondensation of 2,4-dichlorophenylhydrazine with β-keto nitriles is a widely adopted method for constructing the pyrazole core. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon of the β-keto nitrile, forming a hydrazone intermediate. Subsequent cyclization yields the 5-aminopyrazole scaffold. For the target compound, ethyl 3-oxo-3-(2,4-dichlorophenyl)propanoate serves as a critical precursor, reacting with hydrazine hydrate under basic conditions.

Reaction Conditions :

Optimization Studies

Variations in solvent polarity significantly impact cyclization efficiency. Polar aprotic solvents like DMF reduce side reactions, while ethanol/water mixtures enhance solubility of intermediates. Catalytic bases (e.g., K₂CO₃) improve reaction rates but may necessitate neutralization steps post-reaction.

Hydrolysis of Ethyl Ester Precursors

Ester-to-Carboxylic Acid Conversion

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate undergoes alkaline hydrolysis to yield the carboxylic acid derivative. This method, adapted from analogous fluorophenyl compounds, employs aqueous NaOH in ethanol under reflux.

Standard Protocol :

Challenges and Solutions

Competitive decarboxylation occurs at elevated temperatures (>90°C). Lowering the temperature to 70°C and using a 1.5 M NaOH solution mitigates this issue, maintaining yields above 80%.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Solid-phase synthesis, as reported for structurally related pyrazoles, involves immobilizing a β-ketonitrile derivative on Merrifield resin. Reaction with 2,4-dichlorophenylhydrazine and subsequent cleavage yields the target compound.

Key Steps :

-

Resin Functionalization : Coupling of 4-(1-cyano-2-oxoethyl)benzamide to resin.

-

Cyclization : Hydrazine treatment at 60°C for 8 hours.

Advantages :

-

Purity >95% (HPLC).

-

Scalable for combinatorial library synthesis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 90 | Moderate | Requires toxic solvents |

| Ester Hydrolysis | 85–90 | 95 | High | Decarboxylation risk |

| Solid-Phase Synthesis | 75–80 | 95 | High | Costly resin materials |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems enhances efficiency:

Environmental and Cost Metrics

-

Solvent Recovery : Ethanol/water mixtures enable 90% solvent reuse.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., MnO₂/SiO₂) reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amino groups or other reductions.

Substitution: Halogen atoms in the compound can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can target specific pathways involved in cancer cell survival and growth .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. By reducing the production of prostaglandins, these compounds can alleviate symptoms associated with inflammatory diseases .

Agrochemicals

Herbicide Development

this compound has potential applications as a herbicide. Its structural analogs have been studied for their ability to inhibit plant growth by interfering with key biochemical pathways. Research has focused on modifying the compound to enhance its efficacy and reduce environmental impact .

Pesticidal Activity

The compound's ability to disrupt biological processes in pests makes it a candidate for pesticide formulation. Studies have shown that pyrazole derivatives can act as effective insecticides by targeting the nervous system of insects, leading to paralysis and death .

Materials Science

Synthesis of Functional Materials

In materials science, this compound can be utilized as a building block for synthesizing novel polymers and nanomaterials. Its functional groups allow for easy modification and incorporation into various polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties .

Analytical Chemistry

Chromatographic Applications

The compound is also used in analytical chemistry as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its well-defined chemical structure aids in the development of analytical methods for detecting and quantifying pyrazole derivatives in complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Derivatives

Physicochemical Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 2,4-dichlorophenyl group enhances electrophilicity at the pyrazole core compared to phenyl or methoxyphenyl analogs, facilitating nucleophilic reactions (e.g., amidation, cyclization) .

- Methoxyphenyl derivatives exhibit lower acidity due to the electron-donating OCH₃ group, whereas dichlorophenyl and nitro-substituted analogs show increased acidity and hydrogen-bonding capacity .

Solubility and Crystallinity: The carboxylic acid group in this compound promotes hydrogen bonding, enhancing crystallinity compared to ester derivatives (e.g., QAHJER) .

Thermal Stability: Carboxamide derivatives (e.g., 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide) exhibit higher melting points (~212–214°C) due to strong intermolecular hydrogen bonds, whereas ester derivatives (e.g., ethyl carboxylates) have lower thermal stability .

Key Insights:

- Fluorinated analogs (e.g., 2,4-difluorophenyl) may offer improved metabolic stability in drug design, while nitro-substituted derivatives (e.g., QAHJER) are less favored due to toxicity risks .

Molecular Docking and SAR Studies

- Dichlorophenyl vs. Methoxyphenyl : Docking studies suggest that the electron-withdrawing Cl groups enhance binding to hydrophobic pockets in enzyme active sites (e.g., antimicrobial targets), whereas methoxy groups may reduce affinity due to steric bulk .

- Carboxylic Acid vs. Ester : The free COOH group improves hydrogen-bonding interactions with biological targets compared to ester derivatives, which require metabolic activation .

Biological Activity

5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biochemical interactions, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H7Cl2N3O2

- Molecular Weight : 272.09 g/mol

- CAS Number : 1019009-03-0

The presence of two chlorine atoms on the phenyl ring enhances the compound's lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets .

Biochemical Interactions

This compound exhibits significant interactions with various enzymes and proteins:

- Cyclooxygenase (COX) : The compound has been shown to inhibit COX enzymes, which play a critical role in inflammation and pain pathways. This action suggests potential anti-inflammatory properties.

- p38 Mitogen-Activated Protein Kinase (p38MAPK) : Interaction with p38MAPK influences cell signaling pathways involved in stress responses and inflammation, indicating its role as a therapeutic target in inflammatory diseases.

Anti-inflammatory Effects

Research indicates that the compound may exhibit anti-inflammatory effects through COX inhibition. This property is particularly relevant in developing treatments for chronic inflammatory conditions.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against human glioblastoma and melanoma cells .

In Vitro Studies

Several studies have focused on the biological activity of pyrazole derivatives. For instance, a structure-activity relationship (SAR) analysis revealed that the presence of electronegative groups like chlorine is crucial for enhancing antiproliferative activity against cancer cells .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Cytotoxicity | < 30 | |

| Similar Pyrazole Derivative | Antimicrobial | - |

Clinical Implications

The anti-inflammatory and anticancer properties of this compound highlight its potential as a lead compound in drug development. Further studies are warranted to explore its efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, and how does reaction optimization impact yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted phenylhydrazines with β-keto esters or via multi-step protocols involving halogenated intermediates. For example, lithium hydroxide-mediated coupling in dimethyl sulfoxide (DMSO) at 343 K achieves ~74% yield for structurally analogous pyrazole derivatives . Optimizing stoichiometry (e.g., molar ratios of intermediates) and solvent polarity (e.g., DMSO vs. ethanol) significantly influences regioselectivity and purity.

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles between aromatic rings (e.g., 74° for dichlorophenyl-pyrazole systems) . Complementary techniques include:

- NMR : -NMR resolves pyrazole ring protons (δ 6.5–8.2 ppm) and amino groups (δ 4.5–5.5 ppm).

- FTIR : Carboxylic acid C=O stretching at ~1700 cm and N–H bending at ~1600 cm .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and receptor binding studies (e.g., cannabinoid receptors due to structural analogs ). Antimicrobial activity is assessed via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains using broth microdilution (CLSI guidelines).

Advanced Research Questions

Q. How do crystallographic parameters inform intermolecular interactions in solid-state studies?

- Methodological Answer : SC-XRD reveals packing motifs stabilized by hydrogen bonds (e.g., O–H···N between carboxylic acid and pyrazole groups, bond length ~2.8 Å) and π-π stacking (inter-ring distances ~3.5 Å). For monoclinic crystals (space group P2/c), lattice parameters (e.g., a=9.003 Å, β=92.0°) correlate with thermal stability .

Q. What computational strategies validate its potential as a drug candidate, and how are binding affinities quantified?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 3LN1) assesses binding poses. MD simulations (GROMACS) evaluate stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns). Free energy calculations (MM-PBSA) quantify ΔG (e.g., −35 kJ/mol for pyrazole analogs ).

Q. How do conflicting data on bioactivity across studies arise, and what strategies resolve them?

- Methodological Answer : Discrepancies in IC values (e.g., COX-2 inhibition ranging from 10–50 μM) may stem from assay conditions (e.g., pH, solvent DMSO%). Mitigation involves:

- Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies).

- Orthogonal assays : Validate enzyme inhibition with SPR (Surface Plasmon Resonance) alongside fluorometric assays .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Methodological Answer : Key SAR findings include:

- Electron-withdrawing groups : 2,4-Dichlorophenyl enhances receptor affinity (e.g., 5x higher CB1 binding vs. non-halogenated analogs) .

- Carboxylic acid position : C4 substitution improves solubility (logP reduction by ~0.5 units) vs. C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.